2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
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Overview
Description
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its anticancer properties. The structure of this compound includes a pyrrolo[2,3-D]pyrimidine core, which is a common scaffold in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile typically involves the reaction of 2-thioxopyrimidine derivatives with benzyl halides under basic conditions. A common method includes the use of piperidine as a catalyst in an ethanol solvent, where the reaction mixture is refluxed for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2)
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile primarily involves the inhibition of key enzymes such as EGFR and COX-2. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown favorable interactions with the active residues of these enzymes, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Celecoxib: A COX-2 inhibitor used as an anti-inflammatory drug.
Osimertinib: A third-generation EGFR inhibitor with activity against specific mutations
Uniqueness
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is unique due to its dual inhibitory activity against both EGFR and COX-2, which is not commonly observed in other similar compounds. This dual activity enhances its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C14H10N4S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-benzylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C14H10N4S/c15-6-11-7-16-13-12(11)8-17-14(18-13)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2,(H,16,17,18) |
InChI Key |
RIGPPWLNHWNDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C3C(=CNC3=N2)C#N |
Origin of Product |
United States |
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